Product packaging for (-)-Isokaurene(Cat. No.:)

(-)-Isokaurene

Cat. No.: B1204098
M. Wt: 272.5 g/mol
InChI Key: DQUHDYWUEKWRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Isokaurene (ent-isokaurene) is a key intermediary diterpene hydrocarbon in the biosynthesis of specialized plant metabolites. This compound serves as a dedicated precursor for inducible plant defense compounds, most notably in the biosynthesis of the kauralexin and oryzalide classes of phytoalexins, which exhibit antifungal properties and are part of the plant's chemical defense system . In rice (Oryza sativa), the pathway from ent-copalyl diphosphate to ent-isokaurene is well-established, and this intermediate is subsequently functionalized by specific cytochrome P450 monooxygenases, such as CYP71Z6, which catalyzes hydroxylation reactions to produce dihydroxylated derivatives . The enzymatic production of ent-isokaurene in plants like maize is often catalyzed by kaurene synthase-like (KSL) enzymes, which can be found in tandem genomic arrays and are transcriptionally inducible upon fungal elicitation, highlighting its role in specialized rather than primary gibberellin-related metabolism . This reagent provides researchers with a critical standard and biosynthetic intermediate for investigating diterpenoid pathways, enzymology of terpene synthases and P450s, and the molecular basis of plant-pathogen interactions. This product is labeled "For Research Use Only" (RUO) . This means it is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1204098 (-)-Isokaurene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene

InChI

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3

InChI Key

DQUHDYWUEKWRLN-UHFFFAOYSA-N

SMILES

CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Canonical SMILES

CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Origin of Product

United States

Context Within Diterpenoid Natural Products Research

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGDP). They play crucial roles in plant physiology, acting as hormones, defense compounds, and signaling molecules. ent-Isokaurene (B1253285) holds a pivotal position in this landscape as an isomer of ent-kaurene (B36324), a central intermediate in the biosynthesis of gibberellins (B7789140), a class of vital plant hormones that regulate growth and development. ontosight.aiportlandpress.comscielo.br

The biosynthesis of ent-isokaurene proceeds from GGDP through the action of two types of enzymes: a class II diterpene cyclase, ent-copalyl diphosphate synthase (ent-CPS), which forms the bicyclic intermediate ent-copalyl diphosphate (ent-CPP), and a class I diterpene synthase, ent-isokaurene synthase, which then cyclizes ent-CPP to form the tetracyclic structure of ent-isokaurene. portlandpress.comqmul.ac.ukgenome.jp This shared pathway with ent-kaurene biosynthesis highlights a key divergence point in diterpenoid metabolism, where the production of either isomer can lead to distinct downstream natural products. nih.gov

Significance in Academic Chemical and Biochemical Research

The significance of ent-isokaurene (B1253285) in research stems from its role as a precursor to a variety of specialized diterpenoids, many of which exhibit interesting biological activities. For instance, in rice (Oryza sativa), ent-isokaurene is a putative intermediate in the biosynthesis of oryzalides, a group of antimicrobial compounds. tandfonline.com In maize (Zea mays), research has demonstrated that kauralexin biosynthesis, a group of antifungal phytoalexins, proceeds through ent-isokaurene, not ent-kaurene (B36324) as previously thought. nih.gov This discovery underscores the importance of accurately delineating biosynthetic pathways to understand plant defense mechanisms.

The study of the enzymes involved in ent-isokaurene biosynthesis is also a significant area of research. For example, the ent-isokaurene synthases OsKSL5 and OsKSL6 in rice have been identified and characterized. qmul.ac.ukexpasy.org Interestingly, a single amino acid difference can switch the product of a kaurene synthase-like (KSL) enzyme from ent-isokaurene to another diterpene, illustrating the subtle evolutionary modifications that can lead to metabolic diversity. tandfonline.com

Furthermore, the enzymatic oxidation of ent-isokaurene is a critical step in the formation of more complex diterpenoids. The promiscuity of certain enzymes, such as ent-kaurene oxidase from Arabidopsis thaliana (AtKO), has been explored. While AtKO's primary substrate is ent-kaurene, it can also oxidize ent-isokaurene, albeit with lower efficiency. pnas.org In contrast, the corresponding enzyme from rice, OsKO2, shows high specificity for ent-kaurene and its isomer ent-isokaurene. pnas.org These studies provide insights into enzyme evolution and the potential for engineering metabolic pathways.

Overview of Research Trajectories

Precursor Metabolism: Geranylgeranyl Diphosphate (B83284) (GGDP) to ent-Copalyl Diphosphate (ent-CPP)

The journey to ent-isokaurene begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGDP). The initial committed step in the biosynthesis of ent-isokaurene and related diterpenes is the cyclization of GGDP to form ent-copalyl diphosphate (ent-CPP). mdpi.comyeastgenome.org This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), which has an EC number of 5.5.1.13. uniprot.orgwikipedia.org

This enzyme belongs to the family of isomerases, specifically intramolecular lyases. wikipedia.org In angiosperms and gymnosperms, this conversion is typically carried out by a monofunctional ent-copalyl diphosphate synthase. mdpi.com However, in some organisms like fungi and mosses, this enzyme can be bifunctional, also possessing ent-kaurene (B36324) synthase activity. wikipedia.org The formation of ent-CPP is a crucial branching point, directing carbon flux towards the synthesis of gibberellins (B7789140) and various specialized diterpenoids. mdpi.comwikipedia.org In maize (Zea mays), for instance, the enzyme ZmAN2 is responsible for converting GGDP to ent-CPP, a precursor for both kauralexins and dolabralexins. researchgate.netbiorxiv.orgmdpi.com The structure of PtmT2, a bacterial ent-copalyl diphosphate synthase from Streptomyces platensis, has been solved, providing insights into the catalytic mechanism of this class of enzymes. acs.org

ent-Isokaurene Synthase (EC 4.2.3.103)

The final step in the formation of ent-isokaurene is catalyzed by the enzyme ent-isokaurene synthase. expasy.orgwikipedia.org This enzyme, classified under EC 4.2.3.103, belongs to the lyase family and specifically acts on carbon-oxygen bonds. wikipedia.orggenome.jp It is also known by the alternative name ent-isokaur-15-ene synthase. expasy.org The systematic name for this enzyme is ent-copalyl-diphosphate diphosphate-lyase (cyclizing, ent-isokaurene-forming). qmul.ac.uk

ent-Isokaurene synthase catalyzes the conversion of ent-copalyl diphosphate to ent-isokaurene with the release of diphosphate. expasy.orgwikipedia.orgebi.ac.uk This reaction is a key step in the biosynthesis of certain diterpenoid natural products. ontosight.ai The catalytic process involves the ionization of the diphosphate group from ent-CPP, which initiates a carbocation-driven cyclization cascade. mdpi.com This mechanism is characteristic of class I terpene synthases, which utilize a diphosphate ionization-initiated cyclization. mdpi.comacs.org The active site of these enzymes contains conserved motifs, such as the DDXXD motif, which are essential for binding the diphosphate moiety and initiating catalysis. mdpi.comacs.org

The three-dimensional structures of terpene synthases, including those related to ent-isokaurene synthase, reveal a highly α-helical fold. nih.gov These enzymes are typically composed of three domains: α, β, and γ. portlandpress.com The active site for class I diterpene synthases, like ent-isokaurene synthase, is located in the α domain and contains the DDXXD and NSE/DTE motifs crucial for catalysis. portlandpress.com The structure of ent-kaurene synthase from Bradyrhizobium japonicum has been determined, providing a model for understanding the structure-function relationships in this family of enzymes. nih.gov

ent-Isokaurene synthases exhibit a degree of substrate specificity, primarily utilizing ent-copalyl diphosphate. However, the evolution of these enzymes has led to variations in product outcomes. For example, a single amino acid substitution can convert an ent-isokaurene synthase into an ent-pimaradiene synthase. pnas.org The kinetic parameters of related enzymes have been studied. For instance, the ent-kaurene oxidase from Arabidopsis thaliana (AtKO) shows a much lower catalytic efficiency for ent-isokaurene compared to its native substrate, ent-kaurene, with a Kₘ value of 46 ± 24 µM for ent-isokaurene. pnas.org In contrast, the ent-kaurene oxidase from rice (OsKO2) is highly specific for ent-kaurene. nih.gov The kinetic parameters for an ent-kaurene oxidase from Montanoa tomentosa have also been determined, with a Kₘ of 80.63 ± 1.2 μM for ent-kaurene. researchgate.net

Table 1: Kinetic Parameters of AtKO for Selected Substrates

Substrate Kₘ (µM) Vₘₐₓ (Relative)
ent-Kaurene 2 1.00
ent-Isokaurene 46 ± 24 0.11
syn-Aphidicolene 50 ± 14 0.12
Isopimara-7,15-diene 30 ± 8 0.11

Data sourced from

Several genes encoding ent-isokaurene synthases and related enzymes have been identified and characterized in various plant species. In the rice subspecies Oryza sativa subsp. indica, the genes OsKSL5 and OsKSL6 encode for enzymes that produce ent-isokaurene. expasy.orgwikipedia.orgqmul.ac.uk Interestingly, a variant of OsKSL5 from the japonica subspecies produces ent-pimara-8(14),15-diene (B1254163) instead. expasy.orgqmul.ac.uk OsKSL6 is also known to be responsible for oryzadione biosynthesis. mdpi.comnih.gov In maize (Zea mays), the gene ZmKSL2 has been identified as an ent-isokaurene synthase required for the production of kauralexins, a group of phytoalexins. researchgate.netmdpi.com ZmKSL2 converts ent-CPP to ent-isokaurene as the major product. researchgate.net Other related genes in maize include ZmKSL3 and ZmKSL5, which are also implicated in diterpenoid phytoalexin biosynthesis. mdpi.comresearchgate.net The expression of these genes is often inducible by biotic or abiotic stress, highlighting their role in plant defense. mdpi.comnih.gov

Downstream Enzymatic Modifications of ent-Isokaurene

Following its synthesis, ent-isokaurene can undergo further enzymatic modifications to produce a variety of bioactive compounds. These modifications are often catalyzed by cytochrome P450 monooxygenases (CYPs). ontosight.ai For example, ent-isokaurene can be hydroxylated at the C2 position by ent-isokaurene C2-hydroxylase, a key step in gibberellin biosynthesis. ontosight.ai This enzyme is a cytochrome P450. ontosight.ai In maize, the kauralexin biosynthetic pathway involves the oxidation of ent-isokaurene by cytochrome P450s like ZmCYP71Z18. mdpi.com Similarly, in rice, CYP71Z6 and CYP71Z7 are involved in the C-2 oxygenation of ent-isokaurene in oryzalide biosynthesis. d-nb.info These downstream modifications significantly increase the structural and functional diversity of diterpenoids derived from ent-isokaurene. biorxiv.orgresearchgate.netbiorxiv.org

Hydroxylation Reactions (e.g., ent-Isokaurene C2-Hydroxylase)

Hydroxylation is a primary route for the functionalization of the ent-isokaurene skeleton. A key enzyme in this process is ent-isokaurene C2-hydroxylase, which has been notably characterized in rice (Oryza sativa). ontosight.aiwikipedia.org This enzyme, classified as a cytochrome P450 (CYP), specifically introduces a hydroxyl group at the C2 position of ent-isokaurene. ontosight.ai

The enzyme CYP71Z6 from rice has been identified as a functional ent-isokaurene C2-hydroxylase. wikipedia.org It catalyzes the initial step in the biosynthesis of oryzalides, a group of antibacterial phytoalexins in rice. wikipedia.orguniprot.org The reaction involves the conversion of ent-isokaurene into ent-2α-hydroxyisokaurene. ontosight.aiebi.ac.uk Further research has shown that CYP71Z6 can also catalyze a subsequent hydroxylation, converting ent-2α-hydroxyisokaurene into ent-2α,3α-dihydroxy-ent-isokaurene, which may be a step towards the formation of oryzadione. nih.govqmul.ac.uk This bifunctional activity highlights the efficiency of biosynthetic pathways in generating molecular complexity. nih.gov The enzyme is officially classified under EC 1.14.14.76 as ent-isokaurene C2/C3-hydroxylase. qmul.ac.ukgenome.jp

Table 1: Properties of ent-Isokaurene C2-Hydroxylase (CYP71Z6)
PropertyDescriptionSource OrganismReference
Enzyme Nameent-isokaurene C2/C3-hydroxylaseOryza sativa (rice) qmul.ac.uk
Enzyme ClassCytochrome P450 (CYP71Z6)Oryza sativa (rice) ontosight.aiwikipedia.org
Substrateent-isokaureneOryza sativa (rice) ontosight.ai
Productsent-2α-hydroxyisokaurene, ent-isokaurene-2β,3β-diolOryza sativa (rice) nih.govqmul.ac.uk
Biological RoleBiosynthesis of oryzalide phytoalexinsOryza sativa (rice) wikipedia.org

Oxidation Pathways (e.g., to Isokaurenoic Acid)

Following initial hydroxylation, the ent-isokaurene skeleton can undergo further oxidation to form carboxylic acids, such as isokaurenoic acid. This transformation is analogous to the well-studied oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellin plant hormones. pnas.org

This multi-step oxidation is typically catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 from the CYP701 family. pnas.org These enzymes catalyze the sequential oxidation of the C4α methyl group (C-19) of ent-kaurene to an alcohol, then an aldehyde, and finally a carboxylic acid. pnas.org Studies probing the promiscuity of these enzymes have shown they can act on various diterpene skeletons. While their primary substrate is ent-kaurene, evidence suggests they or similar CYPs can oxidize ent-isokaurene. For instance, a CYP from the medicinal plant Montanoa tomentosa was found to oxidize ent-isokaurene to isokaurenoic acid. cjnmcpu.com The existence of authentic standards for ent-isokauren-19-oic acid further supports that this oxidative pathway is a recognized metabolic route. pnas.org

Comparative Biosynthesis with other Diterpenoids (e.g., ent-Kaurene, Pimaradienes)

The biosynthesis of ent-isokaurene is closely related to that of other labdane-related diterpenoids, particularly ent-kaurene and various pimaradienes. They often originate from the same C20 precursor, geranylgeranyl diphosphate (GGPP), and share the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). The divergence of these pathways is determined by the catalytic specificity of class I diterpene synthases (diTPSs), also known as kaurene synthase-like (KSL) enzymes.

In maize (Zea mays), the enzyme ZmKSL2 acts as an ent-isokaurene synthase, converting ent-CPP into ent-isokaurene as its major product (~95%), with ent-kaurene as a minor product (~5%). researchgate.net This demonstrates how a single enzyme can produce multiple related scaffolds, partitioning metabolic flux between different pathways. Similarly, a diTPS from poplar, PtTPS20, was found to produce mainly 16α-hydroxy-ent-kaurane but also smaller quantities of ent-kaurene (8%) and ent-isokaurene (6%). researchgate.net The co-synthesis of ent-kaurene and ent-isokaurene has been observed in cell-free systems from multiple plant species, highlighting their close biosynthetic relationship. dntb.gov.uanih.gov

The connection extends to pimaradienes. Research has revealed that the catalytic outcome of a diTPS can be dramatically altered by minimal changes in its amino acid sequence. A single isoleucine-to-threonine substitution was shown to convert an isokaurene synthase into a specific pimaradiene synthase. pnas.org The same mutation could also switch the product of an ent-kaurene synthase—the cornerstone of primary gibberellin metabolism—to pimaradiene, a scaffold for secondary metabolites. pnas.org This illustrates a remarkable catalytic plasticity and a facile evolutionary route for diverting primary metabolites into specialized defense or signaling compounds.

Table 2: Comparative Product Profiles of Selected Diterpene Synthases
EnzymeOrganismSubstrateMajor Product(s)Minor Product(s)Reference
ZmKSL2Zea maysent-CPPent-isokaurene (~95%)ent-kaurene (~5%) researchgate.net
PtTPS20Populus trichocarpaent-CPP16α-hydroxy-ent-kaurane (86%)ent-kaurene (8%), ent-isokaurene (6%) researchgate.net
Mutant Isokaurene SynthaseOryza sativaent-CPPPimaradiene- pnas.org

Evolutionary Aspects of Diterpene Synthase Specificity

The vast structural diversity of terpenoids in plants is a direct result of the evolution of terpene synthase (TPS) gene families. frontiersin.org The origin of the plant TPS family is hypothesized to be an ancestral bifunctional gene that encoded an ent-kaurene synthase, essential for producing gibberellin phytohormones required for growth and development. pnas.org

The evolution of new diterpene synthases, including those that produce ent-isokaurene, is largely driven by gene duplication followed by neofunctionalization or subfunctionalization. frontiersin.orgpnas.org After a duplication event, one copy of the gene is free from the selective pressure of maintaining its original function (e.g., ent-kaurene production for primary metabolism) and can accumulate mutations. These mutations can lead to altered catalytic activity, generating novel terpenoid scaffolds that may confer a selective advantage, often in ecological interactions. pnas.org

The functional plasticity of the TPS family is profound; even minor alterations to the enzyme's active site can reroute the complex carbocation-driven cyclization cascade to yield a completely different product. frontiersin.orgnih.gov The aforementioned single amino acid switch that converts an isokaurene or kaurene synthase into a pimaradiene synthase is a powerful example of this principle. pnas.org It suggests that the evolutionary barrier between producing diterpenes for primary metabolism and generating scaffolds for specialized metabolism is surprisingly low, facilitating the rapid evolution of chemical diversity in plants. pnas.org This evolutionary framework explains how plants have been able to recruit and repurpose a core set of enzymes to generate a rich arsenal (B13267) of specialized diterpenoids, including those derived from ent-isokaurene.

Compound Reference Table

Table 3: List of Compounds Mentioned
Compound Name
(-)-Isokaurene / ent-Isokaurene
16α-hydroxy-ent-kaurane
ent-2α,3α-dihydroxy-ent-isokaurene
ent-2α-hydroxyisokaurene
ent-copalyl diphosphate (ent-CPP)
ent-Isokaurene C2-Hydroxylase
ent-kaurene
ent-kaurene oxidase (KO)
ent-kaurenoic acid
Geranylgeranyl diphosphate (GGPP)
Gibberellins
Isokaurenoic Acid / ent-isokauren-19-oic acid
Oryzadione
Oryzalides
Pimaradienes

Approaches to Total Synthesis of Isokaurene Scaffolds

The total synthesis of complex natural product scaffolds like isokaurene is a significant endeavor in organic chemistry. beilstein-journals.org Modern synthetic strategies often focus on divergent approaches, where a common intermediate is used to generate a variety of related natural products. beilstein-journals.org This biomimetic strategy mimics biosynthetic pathways, allowing for the efficient construction of multiple target molecules from a single advanced precursor. beilstein-journals.org

A key challenge in the synthesis of tetracyclic diterpenes such as isokaurene is the construction of the intricate polycyclic core. One successful strategy involves the use of radical-mediated cyclizations to form key ring systems. beilstein-journals.org For instance, an intramolecular gold-photocatalyzed radical cyclization has been employed to access a common scaffold that serves as a precursor to various pyrroloazocine alkaloids. beilstein-journals.org This highlights the power of modern synthetic methods to forge complex bonds under mild conditions.

Another powerful tool in the construction of polycyclic frameworks is the electrochemical polycyclization of polyenes. This method has been utilized to create highly congested decalin cores in multigram quantities, which can then be further elaborated into the desired natural product scaffolds. beilstein-journals.org The ability to scale up key intermediates is a crucial aspect of any synthetic route intended to produce sufficient material for biological evaluation. beilstein-journals.org

Stereoselective Synthesis Methodologies

The control of stereochemistry is a paramount challenge in the synthesis of chiral molecules like this compound. A stereoselective synthesis is a chemical reaction or a sequence of reactions that preferentially produces one stereoisomer over others. iupac.org This is crucial as different stereoisomers of a molecule can have vastly different biological activities.

Key strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. thieme.com For instance, in the synthesis of related terpene-based compounds, stereoselective epoxidation followed by a base-catalyzed allylic rearrangement has been used to set key stereocenters. beilstein-journals.org Similarly, stereoselective aminohydroxylation reactions catalyzed by potassium osmate have been employed to introduce amino and hydroxyl groups with high stereocontrol. beilstein-journals.org

The development of highly stereoselective reactions is a major focus of modern organic synthesis, with an emphasis on enantioselective reactions that utilize asymmetric catalysts. thieme.com The utility of these methods is often demonstrated through their application in the total synthesis of complex natural and unnatural products. thieme.com

Targeted Chemical Modification of the this compound Core

The ability to selectively modify a natural product scaffold is essential for exploring structure-activity relationships and developing new therapeutic agents. rsc.org This often involves a range of chemical transformations that target specific functional groups or parts of the molecular skeleton. rsc.orgmdpi.comnih.gov

Functional Group Interconversion Reactions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. solubilityofthings.comnumberanalytics.com These reactions are critical for elaborating the core structure of this compound and its derivatives. Common FGIs include oxidation, reduction, substitution, and elimination reactions. solubilityofthings.comnumberanalytics.comscribd.com

For example, an alcohol can be oxidized to an aldehyde or a carboxylic acid, and these transformations can be reversed using appropriate reducing agents. solubilityofthings.comslideshare.net Similarly, nucleophilic substitution reactions can be used to replace one functional group with another, such as converting an alcohol to an alkyl halide. solubilityofthings.comnumberanalytics.com These reactions provide chemists with the tools to precisely modify the chemical properties of a molecule. numberanalytics.com

Transformation Reagents Product Functional Group
Alcohol OxidationPCC, KMnO4Aldehyde, Carboxylic Acid
Carbonyl ReductionLiAlH4, NaBH4Alcohol
Amine to AmideAcyl ChloridesAmide
Carboxylic Acid to EsterAlcohol, Acid CatalystEster

Skeletal Rearrangement Studies

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule and are often key steps in the synthesis and modification of complex terpenes. cambridgescholars.com These rearrangements can lead to the formation of new ring systems and are often driven by the formation of carbocation intermediates. cambridgescholars.com

The Wagner-Meerwein rearrangement is a classic example that is particularly relevant to terpene chemistry. cambridgescholars.com This type of rearrangement involves the migration of an alkyl group to an adjacent carbocation center and is often observed in bicyclic systems under acidic conditions. cambridgescholars.com For example, the acid-catalyzed treatment of kaurene has been shown to lead to rearranged products with the stachane skeleton. gla.ac.uk These studies provide insight into the inherent reactivity of these complex polycyclic systems and can be harnessed to create novel molecular architectures. cambridgescholars.comcore.ac.uk

Introduction of Hydroxyl Functions via Photosensitized Oxidation

The introduction of hydroxyl groups into a molecule can significantly alter its biological activity and provide a handle for further functionalization. Photosensitized oxidation is a powerful method for achieving this transformation. This process typically involves the use of a photosensitizer that, upon irradiation with light, generates reactive oxygen species, such as singlet oxygen or hydroxyl radicals. copernicus.orgresearchgate.netnuvohla.es

These reactive species can then react with the substrate to introduce hydroxyl groups. For instance, the photolysis of secondary organic aerosol material has been shown to generate hydroxyl radicals. copernicus.org In a synthetic context, this approach can be used to selectively oxidize C-H bonds, a transformation that is often challenging to achieve with traditional methods. nih.gov The hydroxyl groups introduced can be susceptible to further photodegradation, a factor that needs to be considered during the reaction design. rsc.org

Semisynthetic Transformations of Isokaurene Derivatives

Semisynthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. This approach is often more efficient than total synthesis for accessing analogs of complex natural products. Pyrazine derivatives, for example, have been subjected to various chemical transformations, including nitration, acetylation, and amidation, to generate new compounds with potential biological applications. imist.ma Similarly, semisynthetic derivatives of the abietane (B96969) diterpenoid Royleanone have been generated to enhance its anticancer properties. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing how they are connected and their chemical environments.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra are fundamental to the structural analysis of (-)-Isokaurene.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. libretexts.org The integration of the signal areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum shows the different types of carbon atoms in the molecule. magritek.com The chemical shift of each carbon signal gives clues about its functional group and hybridization state. magritek.comismrm.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives (Note: Specific chemical shifts can vary based on solvent and experimental conditions. The data below is illustrative of typical ranges for related structures.)

Two-Dimensional NMR Correlational Spectroscopy (COSY, NOESY, HMBC)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure of complex molecules like this compound by revealing correlations between different nuclei. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect signals from protons that are neighbors in the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. harvard.edu This is crucial for determining the stereochemistry and conformation of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com It is invaluable for piecing together the carbon skeleton and assigning quaternary carbons which are not visible in other types of spectra. sdsu.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org In the case of this compound, MS provides the precise molecular mass, and its fragmentation pattern offers clues about its structure. wikipedia.orglibretexts.org Gas Chromatography-Mass Spectrometry (GC-MS) is a common method where the gas chromatograph separates the components of a mixture before they are introduced to the mass spectrometer for analysis. dntb.gov.uaresearchgate.net The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ions, which are pieces of the molecule that have broken off during ionization. wikipedia.orgnih.gov

Table 2: Common Mass Spectrometry Data for Diterpenes like this compound

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. wikipedia.orglibretexts.org The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, providing an unambiguous structural determination. wikipedia.org For complex molecules like this compound with multiple chiral centers, X-ray crystallography is often the only way to be certain of the absolute configuration. sci-hub.stresearchgate.net

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from natural sources and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. innovatechlabs.com In the context of this compound, GC is used to separate it from other compounds in a mixture. dntb.gov.uaresearchgate.net The time it takes for a compound to travel through the GC column, known as its retention time, is a characteristic property that can be used for identification. innovatechlabs.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information. nih.gov The purity of an isolated sample of this compound can be assessed by the presence of a single, sharp peak in the gas chromatogram. researchgate.net

Table 3: Compound Names Mentioned in this Article

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis and purification of this compound and its oxygenated derivatives, such as isokaurenoic acid. The method's high resolution is essential for separating these closely related compounds from complex natural extracts or biosynthetic reaction mixtures. researchgate.netresearchgate.net Research has demonstrated the utility of reverse-phase HPLC in achieving effective separation.

For instance, in studies involving the biotransformation of isokaurene, HPLC methods have been developed to quantify the resulting acids. researchgate.net One such method successfully separated iso-kaurenic acid from related diterpenic acids like grandiflorenic acid and kaurenic acid. researchgate.net The separation was achieved on a C18 column, which is a common stationary phase for separating moderately nonpolar compounds. researchgate.netresearchgate.net Further purification of hydroxylated derivatives of ent-isokaurene (B1253285) has been accomplished using a C8 column, highlighting the versatility of reverse-phase chromatography for this class of compounds. nih.gov In these separations, a mobile phase gradient of acetonitrile (B52724) and water is often employed to effectively elute the compounds. nih.gov

Table 1: HPLC Parameters for the Analysis of Isokaurene Derivatives

Parameter Method 1: Isokaurenoic Acid Analysis researchgate.net Method 2: Hydroxylated ent-Isokaurene Purification nih.gov
Stationary Phase Waters-XBridge C18 (3.5 µm, 3 mm x 50 mm) ZORBAK eclipse XDB-C8 (5 µm, 4.6 mm x 150 mm)
Mobile Phase Isocratic: 30:49:21 (v/v) mixture of 0.1% phosphoric acid, acetonitrile, and methanol Gradient: 50-100% acetonitrile in water
Flow Rate 0.6 mL/min 0.5 mL/min
Detection Photo Diode Array (PAD) at 220 nm Diode Array UV Detection
Column Temperature 50 °C Not specified

| Retention Time | 4.4 min for iso-kaurenic acid | Not specified |

Specialized Column Chromatography Techniques (e.g., Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel)

The separation of this compound from its isomers, particularly those differing only in the position of a carbon-carbon double bond, presents a significant chromatographic challenge. Standard silica gel chromatography is often insufficient for this purpose. Argentation chromatography, which utilizes silica gel impregnated with silver nitrate (AgNO₃), provides a powerful solution. uq.edu.ausilicycle.com

The principle of this technique is based on the reversible formation of charge-transfer complexes between the silver ions (Ag⁺) on the stationary phase and the π-electrons of the double bond in the alkene. silicycle.com The stability of this complex, and thus the retention of the compound on the column, is influenced by the steric accessibility of the double bond. This allows for the separation of isomers that are otherwise chromatographically indistinguishable. uq.edu.au

This technique has been successfully deployed to isolate ent-isokaurene during biosynthetic studies. uq.edu.au In the purification of natural products, mixtures containing kaurenoic acid, grandiflorenic acid, and iso-kaurenoic acid derivatives were first esterified to their methyl esters. This mixture was then subjected to chromatography on silica gel impregnated with 20% silver nitrate. Elution with a nonpolar solvent system of hexane-diethyl ether yielded the pure methyl iso-kaurenoate. The preparation of the silver nitrate-impregnated silica involves mixing silica gel with an aqueous solution of silver nitrate, followed by drying at elevated temperatures. rsc.org It is crucial to use nonpolar eluents like hexanes and ethyl acetate, as polar protic solvents can cause the silver nitrate to leach from the support. silicycle.com

Table 2: Conditions for Argentation Chromatography of Isokaurene Derivatives

Parameter Details Reference(s)
Stationary Phase Silica gel impregnated with silver nitrate (AgNO₃) uq.edu.ausilicycle.com
AgNO₃ Concentration 10% to 20% by weight rsc.org
Analyte Form Often derivatized to methyl esters to improve separation
Eluent System Nonpolar solvents such as Hexane-Diethyl Ether (97:3)

| Principle of Separation | Complexation between Ag⁺ ions and the π-bond of the alkene | silicycle.com |

Biological Activities and Mechanistic Investigations of Isokaurene and Its Metabolites

Role in Plant Primary Metabolism: Gibberellin Biosynthesis Pathway Intermediacy

(-)-Isokaurene is a key intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of crucial phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flower formation. ontosight.ainih.gov The biosynthesis of GAs is a complex process that occurs in multiple cellular compartments. The initial steps, which lead to the formation of ent-kaurene (B36324), take place in the plastids. nih.govresearchgate.net

The diterpene precursor trans-geranylgeranyl diphosphate (B83284) (GGPP) is first cyclized to ent-copalyl diphosphate (CPP) by the enzyme ent-copalyl diphosphate synthase (CPS). nih.govresearchgate.net Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene. nih.govresearchgate.net However, in some plant defense pathways, a parallel route involving this compound exists. In maize, for instance, a specific diterpene synthase pair, recruited from the gibberellin metabolism, forms ent-isokaurene (B1253285). usda.govnih.gov The enzyme ent-isokaurene synthase (KSL) is responsible for the conversion of ent-CPP to ent-isokaurene. uct.ac.zaresearchgate.net This positional isomer can then be further metabolized. While ent-kaurene is the direct precursor in the main GA pathway, the existence of the isokaurene route highlights the metabolic flexibility of plants. researchgate.netvjs.ac.vn The enzyme ent-isokaurene C2-hydroxylase, a cytochrome P450 enzyme, can then hydroxylate ent-isokaurene at the C2 position, a step that can channel the intermediate towards gibberellin synthesis. ontosight.ai

The divergence of pathways for primary and specialized metabolism, originating from the same precursors, is a significant evolutionary strategy. It allows plants to produce essential hormones for growth while also generating a diverse array of defensive compounds without depleting the resources for primary metabolism. nih.gov

EnzymePrecursorProductFunction in GA Biosynthesis
ent-copalyl diphosphate synthase (CPS)trans-Geranylgeranyl diphosphate (GGPP)ent-Copalyl diphosphate (ent-CPP)First committed step in GA biosynthesis.
ent-kaurene synthase (KS)ent-Copalyl diphosphate (ent-CPP)ent-KaureneDirect precursor for the main GA pathway. nih.govresearchgate.net
ent-isokaurene synthase (KSL)ent-Copalyl diphosphate (ent-CPP)This compoundIntermediate in a parallel pathway. uct.ac.zaresearchgate.net
ent-Isokaurene C2-hydroxylaseThis compoundent-2β-HydroxyisokaureneCan channel isokaurene towards GA synthesis. ontosight.ai

Function in Plant Specialized Metabolism and Defense Responses

While this compound can be an intermediate in primary metabolism, it plays a more prominent role in plant specialized metabolism, particularly in defense against pathogens and herbivores. researchgate.netnih.gov Plants produce a vast arsenal (B13267) of secondary metabolites that are not directly involved in growth and development but are crucial for survival in their environment. nih.gov this compound serves as a key precursor for the biosynthesis of several of these defensive compounds. researchgate.netosti.gov

Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection. researchgate.net this compound is a central building block for the production of diterpenoid phytoalexins, such as kauralexins and dolabralexins, particularly in maize. researchgate.netresearchgate.net

The biosynthesis of kauralexins proceeds via this compound, which is formed from ent-CPP by the enzyme ZmKSL2 in maize. uct.ac.zaresearchgate.net This pathway is distinct from the primary gibberellin pathway and is specifically induced in response to fungal elicitors. nih.govvjs.ac.vn The this compound is then acted upon by a series of promiscuous cytochrome P450 enzymes (CYP71Z16 and CYP71Z18) and a steroid 5α reductase, which oxygenate and desaturate the molecule to produce the various kauralexin structures. nih.govnih.govescholarship.org This circuitous route allows for the production of potent antibiotics without directly consuming the precursors for gibberellin biosynthesis. nih.govosti.gov

Dolabralexins are another class of diterpenoid phytoalexins found in maize that are derived from the same precursor, ent-CPP. enzyme-database.orgnih.gov However, their biosynthesis branches off with the conversion of ent-CPP to dolabradiene (B1252993) by the enzyme ZmKSL4. researchgate.netnih.govbiorxiv.org Like kauralexins, dolabralexins exhibit antifungal properties. enzyme-database.org

Phytoalexin ClassPrecursorKey EnzymesPlant Source Example
KauralexinsThis compoundZmKSL2, CYP71Z16, CYP71Z18Maize (Zea mays) nih.govuct.ac.zaresearchgate.net
DolabralexinsDolabradiene (from ent-CPP)ZmKSL4Maize (Zea mays) researchgate.netnih.govbiorxiv.org

The phytoalexins derived from this compound and related pathways exhibit direct antimicrobial and anti-feedant activities, forming a crucial part of the plant's defense arsenal. researchgate.net Kauralexins have been shown to be effective against a range of microbial pathogens, including various species of Fusarium, Cochliobolus, Rhizopus, Colletotrichum, and Aspergillus. researchgate.net They function as potent antibiotics that inhibit the growth of these fungi. researchgate.net

In addition to their antimicrobial effects, kauralexins also act as feeding deterrents to insect pests. researchgate.net The accumulation of these non-volatile terpenoid phytoalexins at the site of attack provides a direct chemical defense against both microbial invaders and herbivorous insects. researchgate.net The production of these defensive compounds is often induced by the presence of the pathogen or herbivore, leading to a targeted and efficient defense response. researchgate.netnih.gov

In vitro Enzymatic Activity Modulation

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. wikipedia.org Inhibition of AChE can lead to an accumulation of acetylcholine, a strategy used in the treatment of conditions like Alzheimer's disease. scielo.org.mxscielo.org.co Natural products are a rich source of potential enzyme inhibitors.

While direct studies on this compound's effect on acetylcholinesterase are limited, research on its derivatives, such as isokaurenoic acid, and other structurally related diterpenes provides insights into potential activity. The mechanism of AChE inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine) from binding and being hydrolyzed. wikipedia.orgfrontiersin.org This binding can be reversible, irreversible, or quasi-irreversible. wikipedia.orgresearchgate.net The hydrophobic nature of the hydrocarbon skeleton of terpenoids can facilitate interaction with the hydrophobic regions of the AChE active site. scielo.org.mx The presence and position of functional groups, such as hydroxyl groups on the terpene scaffold, can enhance binding affinity and inhibitory activity. scielo.org.co

Kinetic studies of enzyme inhibition can reveal the specific mechanism, such as competitive, non-competitive, uncompetitive, or mixed inhibition. frontiersin.org For example, a mixed inhibition model suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org Molecular docking studies can further elucidate the binding mode by predicting the interactions between the inhibitor and the amino acid residues within the enzyme's active site. frontiersin.org

In vitro Antimicrobial Activity Studies

Derivatives of this compound have been investigated for their antimicrobial properties against a range of microorganisms. sci-hub.stnist.govresearchgate.net These studies are typically conducted in vitro using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. irb.hrscielo.br

Studies on various isopimarane (B1252804) diterpenes, which are structurally related to isokaurene, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com For instance, some isopimarane derivatives have shown MIC values in the micromolar range against these challenging pathogens. mdpi.com The presence of certain functional groups, such as a hydroxyl group at specific positions, has been correlated with higher antimicrobial activity, while esterification of these groups can lead to a loss of activity. mdpi.com

The antimicrobial activity of these compounds is not limited to bacteria; some have also shown effects against fungi. researchgate.net The investigation of natural products like isokaurene derivatives continues to be a promising avenue for the discovery of new antimicrobial agents, which is crucial in the face of growing antibiotic resistance. irb.hrmdpi.commdpi.com

Compound/Derivative ClassMicroorganismActivity/Observation
Isopimarane diterpenesGram-positive bacteria (S. aureus, E. faecalis)Moderate to high activity, with some compounds active against resistant strains (MRSA, VRE). mdpi.com
Isokaurene derivativesStaphylococcus aureusMild antimicrobial activity reported. sci-hub.st
Cinchona alkaloid derivativesGram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa)Strong bioactivity with low MIC values. irb.hr
Isatin derivativesCampylobacter jejuni, Campylobacter coliPromising antibacterial activity with low MIC values. mdpi.com

Antifungal Effects against Plant Pathogens

Kaurane (B74193) diterpenes, the class of compounds to which this compound belongs, have demonstrated notable antifungal activities against several economically important plant pathogens. The activity often stems from oxidized derivatives of the basic kaurane skeleton.

One significant derivative, iso-kaurenoic acid, has shown potent antifungal activity against the soil-borne plant pathogens Pythium ultimum and Rhizoctonia solani. scielo.brscielo.br The defensive capabilities of these compounds are highlighted in maize, where kauralexins, diterpenoid phytoalexins derived from the ent-isokaurene pathway, function as potent antibiotics against fungal species such as Fusarium and Aspergillus. researchgate.net

Further studies on various kaurane diterpenoids have quantified their efficacy. For instance, a specific kaurane diterpenoid exhibited a minimum inhibitory concentration (MIC) of 4.0 μg/mL against Fusarium oxysporum f. sp. lycopersici. nih.gov Another study found that two different kaurane diterpenoids were potently active against Aspergillus niger, with MIC values ranging from 15.6 to 64.5 μg/mL. nih.gov In contrast, dedicated studies assessing the direct antifungal action of this compound or its metabolites against Phytophthora infestans are not prominent in the reviewed scientific literature.

PathogenActive Compound/DerivativeObserved EffectReference
Fusarium oxysporumKaurane Diterpenoid (186)MIC: 4.0 μg/mL nih.gov
Aspergillus nigerKaurane Diterpenoids (71 & 72)MIC: 15.6–64.5 μg/mL nih.gov
Phytophtora infestansN/AData not available in searched literature
Pythium ultimumiso-Kaurenoic acidPotent antifungal activity scielo.brscielo.br
Rhizoctonia solaniiso-Kaurenoic acidPotent antifungal activity scielo.brscielo.br

Antibacterial Effects

The antibacterial potential of isokaurene-related compounds has been explored, revealing activity against both Gram-positive and Gram-negative bacteria.

A novel ent-kaurene diterpenoid, when evaluated for its antimicrobial properties, demonstrated significant inhibitory potential against the Gram-negative bacterium Escherichia coli, producing an 8 mm inhibition zone at a concentration of 2 mg/mL. sciencebiology.org Research has also extended to antibiotic-resistant strains. Several ent-kaurane diterpenes isolated from Sigesbeckia orientalis were assessed for activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Two of these compounds, sigesbeckin A and another analogue, displayed moderate efficacy with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against MRSA. mdpi.com

PathogenActive Compound/DerivativeObserved EffectReference
Staphylococcus aureus (MRSA)Sigesbeckin A (ent-kaurane)MIC: 64 μg/mL mdpi.com
Escherichia colient-kaurene diterpenoid8 mm inhibition zone at 2 mg/mL sciencebiology.org

Structure-Activity Relationship (SAR) Investigations of Isokaurene Derivatives

The biological activity of kaurane diterpenes is highly dependent on their specific chemical structure, with minor modifications often leading to significant changes in antimicrobial efficacy. nih.gov Structure-activity relationship (SAR) studies help to elucidate the chemical features crucial for these effects.

A key factor in the bioactivity of isokaurene derivatives is the oxidation state of the molecule. The parent compound, this compound, is a hydrocarbon, but enzymes such as ent-kaurene oxidase can introduce oxygen-containing functional groups, converting the C4α methyl group first to an alcohol and subsequently to a carboxylic acid. pnas.org This oxidation is critical for activity. For instance, the conversion of isokaurene to iso-kaurenoic acid results in a compound with potent antifungal properties against Pythium ultimum and Rhizoctonia solani. scielo.brscielo.br

The position of these functional groups on the kaurane skeleton is also vital. Studies have revealed that the oxygenation or the presence of a hydrogen bond donor/acceptor group at the C-3 position of the ent-kaurene core enhances antimicrobial activity against bacteria like E. coli. sciencebiology.org Further modifications, such as esterification, also modulate the biological effect. A comparative study of ent-kaur-16(17)-en-19-oic acid (kaurenoic acid), its C-15 isovaleryloxy derivative, and its C-19 methyl ester derivative found that the unsubstituted kaurenoic acid was the most active against a panel of oral pathogens, indicating that substitutions at these positions can diminish activity. nih.gov

These findings collectively underscore that the antimicrobial potential of the isokaurene scaffold is unlocked through specific enzymatic modifications, with the presence and position of polar functional groups, particularly carboxylic acids and hydroxyls, being primary determinants of potency.

Advanced Research Applications and Methodological Developments

Metabolic Engineering for Enhanced Bioproduction in Heterologous Systems

The microbial production of (-)-isokaurene and other valuable isoprenoids offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. walshmedicalmedia.com Metabolic engineering of microorganisms has become a key strategy for producing these complex molecules. researchgate.net Recent advancements in synthetic biology and metabolic engineering have facilitated the production of various isoprenoids in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. nih.gov These systems are engineered to serve as efficient cell factories for the large-scale production of desired compounds. nih.govnih.gov

All isoprenoids, including this compound, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Microorganisms produce these precursors through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes like yeast, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria such as E. coli. nih.gov Engineering these core pathways is fundamental to enhancing the production of any target isoprenoid.

The optimization of biosynthetic pathways is crucial for achieving high yields of this compound in microbial hosts. This process often involves a multi-pronged approach that addresses precursor supply, enzyme efficiency, and the reduction of competing metabolic pathways.

In Saccharomyces cerevisiae , a preferred host due to its GRAS (Generally Recognized as Safe) status and robustness in industrial fermentations, the native MVA pathway is the primary target for engineering. nih.govresearchgate.net Strategies to boost the supply of IPP and its isomer DMAPP, the building blocks for this compound, include:

Overexpression of Rate-Limiting Enzymes : A key rate-limiting step in the MVA pathway is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (tHMG1). Overexpressing a truncated, soluble version of this enzyme can significantly increase the metabolic flux towards isoprenoid synthesis. nih.gov

Downregulation of Competing Pathways : The squalene (B77637) synthase enzyme (ERG9) diverts the precursor farnesyl pyrophosphate (FPP) towards sterol biosynthesis. Downregulating the ERG9 gene can redirect FPP towards the desired product, such as this compound. nih.gov

Fusion Proteins : Creating fusion proteins of key enzymes, like FPP synthase (ERG20) and a target terpene synthase (in this case, isokaurene synthase), can channel substrates more efficiently and enhance product formation. nih.gov

In Escherichia coli , which utilizes the MEP pathway, different optimization strategies are employed. The MEP pathway is generally more energy-efficient than the MVA pathway. nih.gov However, it is subject to tight native regulation, presenting unique challenges. nih.gov Common engineering techniques include:

Alleviating Bottlenecks : The enzymes DXP synthase (Dxs) and DXP reductoisomerase (Dxr) are often identified as rate-limiting steps in the MEP pathway. Overexpressing these enzymes can increase the flow of metabolites through the pathway. nih.gov

Heterologous MVA Pathway Introduction : To bypass the tight regulation of the native MEP pathway, a heterologous MVA pathway from organisms like S. cerevisiae can be introduced into E. coli. This has been a successful strategy for producing various isoprenoids. researchgate.netnih.gov

Balancing Pathway Modules : Production pathways are often modular. Optimizing the expression levels of upstream modules (producing IPP/DMAPP) and downstream modules (converting precursors to this compound) is critical to avoid the accumulation of toxic intermediates and maximize final product titers. nih.govresearchgate.net

Table 1: Key Enzymes and Strategies for Pathway Optimization

Host Organism Pathway Key Enzyme Targets for Upregulation Key Enzyme Targets for Downregulation
Saccharomyces cerevisiae Mevalonate (MVA) tHMG1 (truncated HMG-CoA reductase) ERG9 (Squalene synthase)
Escherichia coli Methylerythritol Phosphate (MEP) Dxs (DXP synthase), Dxr (DXP reductoisomerase) Native competing pathways
Escherichia coli Heterologous Mevalonate (MVA) AtoB, HMGS, HMGR, MK, PMK, PMD Native competing pathways

Development of Novel Agrochemically Relevant Compounds (e.g., Pesticides)

The scaffold of this compound and related diterpenes presents opportunities for the development of new agrochemicals. While research directly linking this compound to pesticide development is nascent, the broader class of isoxazoline (B3343090) insecticides, which act on GABA-gated chloride channels, highlights the potential for discovering novel modes of action from complex molecular structures. researcher.liferesearchgate.net The development of derivatives from natural products like this compound could lead to new active compounds for crop protection. These efforts aim to identify molecules with high efficacy against pests that may have developed resistance to existing insecticides. researchgate.net The synthesis of novel derivatives, such as isoxazoline-sulfonamides, has shown significant larvicidal activity, providing a foundation for creating new crop protection agents. researcher.life

Biotechnological Tools for Plant Growth and Development Manipulation

This compound is a direct precursor to the phytohormone gibberellin, a critical regulator of plant growth and development. nih.gov This relationship allows for the use of this compound biosynthesis as a sophisticated biotechnological tool to manipulate plant characteristics. Phytohormones, including gibberellins (B7789140), auxins, and cytokinins, control nearly every aspect of a plant's life cycle, from germination to flowering and senescence. nih.govmdpi.com

By modulating the expression of genes involved in the this compound biosynthetic pathway, such as isokaurene synthase, researchers can control the endogenous levels of gibberellins. This manipulation can lead to desirable agronomic traits:

Stem Elongation : Gibberellins are well-known for promoting stem elongation. nih.gov Increasing isokaurene production can lead to taller plants, a trait that can be beneficial in certain crops, for instance, to increase the yield of sugarcane. byjus.com

Seed Germination : Gibberellins break seed dormancy and promote germination. nih.gov Enhancing the gibberellin precursor pool could be used to improve germination rates in challenging conditions.

Flowering and Fruit Development : These hormones play a role in inducing flowering and fruit development. byjus.com Fine-tuning isokaurene levels could help synchronize flowering or enhance fruit size.

This approach represents a precise method of genetic modification, moving beyond simple on/off switches to a more nuanced regulation of plant physiology. researchgate.netnih.govmdpi.com

Integration of Omics Technologies in Isokaurene Research

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—have revolutionized metabolic engineering and are integral to advanced this compound research. thebioscan.comsemanticscholar.org These high-throughput methods provide a system-wide view of the engineered host's response to the production of a foreign compound. nih.gov

Genomics : Provides the complete genetic blueprint, allowing for the identification of genes for key enzymes, competing pathways, and regulatory elements that can be targeted for modification.

Transcriptomics : By analyzing the complete set of RNA transcripts, researchers can understand how gene expression changes in response to pathway engineering. This can reveal unforeseen metabolic bottlenecks or stress responses in the host organism. nih.gov

Proteomics : Quantifies the levels of proteins, including the enzymes of the biosynthetic pathway. This helps confirm that genetic modifications are resulting in the desired enzyme concentrations and can identify limitations at the protein level.

Metabolomics : Measures the levels of intracellular metabolites. This is crucial for identifying the accumulation of pathway intermediates, which could be toxic or indicative of a rate-limiting step, and for quantifying the final product, this compound. nih.gov

By integrating these omics datasets, researchers can build comprehensive models of the metabolic network. thebioscan.com This systems biology approach allows for more rational and targeted engineering strategies, moving beyond trial-and-error to a predictive design-build-test-learn cycle for optimizing this compound production. nih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Information Provided Application in Pathway Optimization
Genomics DNA sequence, gene identification Identify native genes for deletion/modification; select genomic integration sites.
Transcriptomics Gene expression levels (mRNA) Identify transcriptional bottlenecks; assess host stress response. nih.gov
Proteomics Protein abundance and modifications Quantify enzyme levels; verify expression of pathway components.
Metabolomics Metabolite concentrations Detect accumulation of toxic intermediates; quantify product titer. nih.gov

Challenges and Future Directions in this compound Research

Despite significant progress, several challenges remain in the field of this compound research and its biotechnological applications. nih.gov A primary obstacle in metabolic engineering is achieving economically viable titers and yields. Often, the production of complex molecules like diterpenes puts a significant metabolic burden on the host cell, leading to low productivity. openaccessjournals.com The accumulation of intermediate metabolites can be toxic, and precisely balancing the expression of numerous pathway genes remains a complex task. nih.govnih.gov

Future research will likely focus on several key areas:

Synthetic Biology and CRISPR : Advanced genetic tools, particularly CRISPR/Cas9, will enable more precise and efficient editing of host genomes, allowing for the stable integration of entire biosynthetic pathways and fine-tuning of gene expression.

Enzyme Engineering : Discovering and engineering more efficient isokaurene synthases and other pathway enzymes will be crucial for improving production rates.

Novel Host Organisms : While E. coli and S. cerevisiae are workhorses, exploring non-conventional yeasts or other microorganisms may provide hosts that are naturally more suited to producing isoprenoids.

Process Optimization : Further research into optimizing fermentation conditions, such as media composition and feeding strategies, will be essential for scaling up production from the lab to an industrial scale.

New Applications : Continued exploration of this compound and its derivatives may uncover novel applications in pharmaceuticals, agrochemicals, or as advanced biofuels. nih.gov

Overcoming these challenges will require interdisciplinary collaboration and continued innovation in synthetic biology, metabolic engineering, and bioprocess development. openaccessjournals.com

Q & A

Q. How is (-)-isokaurene synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves diterpene cyclization using enzymes or chemical catalysts, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to confirm skeletal structure and stereochemistry. X-ray crystallography is critical for absolute configuration determination. Experimental protocols must adhere to reproducibility standards, with detailed preparation steps and purity validation (e.g., HPLC) documented in supplementary materials .

Q. What analytical techniques are essential for confirming this compound’s structural integrity?

Methodological Answer: Beyond NMR, mass spectrometry (HRMS or GC-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups, while optical rotation measurements confirm enantiomeric purity. Cross-referencing data with literature-reported values is crucial, particularly for stereochemical assignments .

Q. What are the primary natural sources of this compound, and how are they identified?

Q. What are the key challenges in elucidating the biosynthetic pathways of this compound?

Methodological Answer: Biosynthetic studies require heterologous expression of candidate genes (e.g., diterpene synthases) in model organisms (e.g., E. coli or yeast). Isotopic labeling (e.g., ¹³C-glucose tracing) and enzyme kinetics assays track intermediate formation. Challenges include low enzyme stability and incomplete pathway annotation, necessitating multi-omics integration (transcriptomics, proteomics) .

Q. How do stereochemical variations in this compound affect its biological activity?

Methodological Answer: Comparative bioassays using enantiomeric pairs (e.g., this compound vs. (+)-isokaurene) assess activity differences. Molecular docking simulations predict binding affinities to target proteins (e.g., receptors in cancer cells). Structural-activity relationship (SAR) studies require systematic derivatization and cytotoxicity assays (e.g., MTT or apoptosis markers) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from impurities or solvent effects. Replicate experiments under standardized conditions (solvent, temperature) are essential. Collaborative data-sharing platforms (e.g., PubChem) enable cross-validation. Advanced techniques like quantum mechanical NMR calculations (DFT-based) resolve ambiguities in signal assignments .

Q. What computational methods are employed to model this compound’s molecular interactions?

Methodological Answer: Density Functional Theory (DFT) optimizes geometry and calculates thermodynamic properties. Molecular dynamics (MD) simulations predict conformational stability in lipid bilayers or protein pockets. Machine learning models (e.g., QSAR) prioritize derivatives for synthesis based on predicted bioactivity .

Q. How does this compound’s stability under varying conditions impact experimental reproducibility?

Methodological Answer: Stability studies involve accelerated degradation tests (e.g., exposure to light, heat, or pH extremes) monitored via HPLC. Kinetic modeling (Arrhenius plots) predicts shelf-life. Reproducibility requires strict adherence to storage protocols (e.g., inert atmosphere, -80°C storage) and validation using control samples in each experiment .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Contradiction Analysis : Use triangulation (multiple methods or datasets) and peer validation to address inconsistencies .
  • Literature Integration : Prioritize primary sources (e.g., Journal of Natural Products) over reviews, and use citation managers (e.g., Zotero) to track gaps .

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(-)-Isokaurene

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